Product packaging for Mecarbam(Cat. No.:CAS No. 2595-54-2)

Mecarbam

Cat. No.: B1676128
CAS No.: 2595-54-2
M. Wt: 329.4 g/mol
InChI Key: KLGMSAOQDHLCOS-UHFFFAOYSA-N
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Description

Classification and Role of Mecarbam within Insecticidal Compounds

This compound is a chemical compound utilized as both an insecticide and an acaricide herts.ac.ukebi.ac.ukagropages.combcpcpesticidecompendium.orgcymitquimica.com. Its chemical structure reveals characteristics of both organophosphate and carbamate (B1207046) compounds. Specifically, this compound is classified as an organic thiophosphate and a carbamate ester nih.govebi.ac.uk. It is described as an organic thiophosphate where a hydrogen atom attached to a sulfur is replaced by a group containing an ethoxycarbonyl(methyl)amino-oxoethyl moiety nih.govebi.ac.uk. This dual nature places it within the broader categories of organophosphate and organothiophosphate insecticides and acaricides herts.ac.ukagropages.combcpcpesticidecompendium.org.

The primary mechanism of action for this compound, consistent with many organophosphates and carbamates, involves the inhibition of the enzyme acetylcholinesterase (AChE) nih.govebi.ac.ukcymitquimica.com. This enzyme is vital for the proper functioning of the nervous system in insects cymitquimica.com. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132), disrupting nerve function and ultimately resulting in paralysis and death of the target pests cymitquimica.com. This compound exerts its effects through contact and stomach action and possesses slight systemic properties herts.ac.uk. It has been documented for use against various sucking and chewing insects, such as aphids, whiteflies, scale insects, mites, and mealybugs, on crops like citrus and grapes herts.ac.uk.

Key chemical identifiers and properties of this compound include:

PropertyValueSource(s)
Molecular FormulaC₁₀H₂₀NO₅PS₂ nih.govherts.ac.ukbcpcpesticidecompendium.orgcymitquimica.comnist.govscbt.com
Molecular Weight~329.4 g/mol nih.govherts.ac.ukagropages.comnist.govscbt.com
CAS Registry Number2595-54-2 nih.govherts.ac.ukbcpcpesticidecompendium.orgcymitquimica.comuni.lunist.govscbt.comaccustandard.com
PubChem CID17434 nih.govuni.lunih.gov
IUPAC Nameethyl {[(diethoxyphosphinothioyl)thio]acetyl}methylcarbamate bcpcpesticidecompendium.org
Physical Form (Tech. Grade)Pale yellow to brown oil agropages.com
Density1.222 (20 °C) agropages.com

This compound is classified by the WHO Recommended Classification of Pesticides by Hazard as Class IB, indicating it is highly hazardous nih.govherts.ac.uk.

Rationale for Research on this compound: Gaps in Current Understanding

Despite the historical use of organophosphate and carbamate insecticides, including compounds like this compound, ongoing research remains crucial to fully understand their behavior, fate, and interactions within agricultural ecosystems. General research gaps in the field of pesticides include a need for better understanding of non-target effects, environmental persistence, the development of pesticide resistance, and comprehensive data on the fate and behavior of specific compounds and their metabolites in various environmental compartments mdpi.comnih.govresearchgate.net.

While broad categories of pesticides have been studied extensively, the specific nuances of individual compounds like this compound warrant continued investigation. For instance, a past evaluation of this compound highlighted the need for additional data on the fate of its residues in ruminants, suggesting that a ruminant metabolism study was required, and potentially a feeding study depending on those results inchem.org. This indicates that specific toxicological and environmental fate data for this compound in certain contexts may have been incomplete or required further clarification inchem.org.

Furthermore, understanding the precise role and efficacy of this compound within integrated pest management (IPM) strategies requires ongoing research, particularly concerning its interaction with target pest populations and potential impact on beneficial organisms californiaagriculture.orgresearchgate.net. The evolution of pest resistance to various insecticide classes also necessitates continuous monitoring and research into the effectiveness of existing compounds like this compound against evolving pest populations mdpi.com. The classification of this compound as highly hazardous also underscores the importance of thorough scientific understanding to inform responsible use and management practices nih.govherts.ac.uk. Therefore, continued research on this compound is essential to fill existing data gaps, assess its long-term sustainability in pest control, and ensure its use aligns with evolving scientific understanding and regulatory requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20NO5PS2 B1676128 Mecarbam CAS No. 2595-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-diethoxyphosphinothioylsulfanylacetyl)-N-methylcarbamate
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InChI

InChI=1S/C10H20NO5PS2/c1-5-14-10(13)11(4)9(12)8-19-17(18,15-6-2)16-7-3/h5-8H2,1-4H3
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InChI Key

KLGMSAOQDHLCOS-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)N(C)C(=O)CSP(=S)(OCC)OCC
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Molecular Formula

C10H20NO5PS2
Record name MECARBAM
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DSSTOX Substance ID

DTXSID0042117
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Molecular Weight

329.4 g/mol
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Physical Description

Colorless or light brown to pale yellow liquid; [HSDB] Light yellow oily liquid; [MSDSonline], Solid, OILY COLOURLESS LIQUID.
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Boiling Point

144 °C @ 0.02 mm Hg, at 0.003kPa: 144 °C
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Solubility

AT ROOM TEMP LESS THAN 1 G/L WATER; LESS THAN 50 G/KG IN ALIPHATIC HYDROCARBONS; MISCIBLE WITH ALCOHOLS, AROMATIC AND CHLORINATED HYDROCARBONS, KETONES, ESTERS AT ROOM TEMPERATURE, 1 mg/mL at 21 °C, Solubility in water, g/100ml at 21 °C: 0.1
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Density

1.222 @ 20 °C/20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 11.4
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Vapor Pressure

Negligible at room temp, Vapor pressure at 20 °C: negligible
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Color/Form

COLORLESS OILY LIQ WHEN PURE, Light brown to pale yellow oil (tech., pale yellow to brown oil)

CAS No.

2595-54-2
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Melting Point

< 25 °C, 9 °C
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Mechanistic Studies of Mecarbam Activity

Elucidation of Acetylcholinesterase Inhibition by Mecarbam

This compound inhibits AChE by phosphorylating the serine hydroxyl group located at the enzyme's active site. medscape.com This phosphorylation inactivates the enzyme, preventing it from hydrolyzing acetylcholine (B1216132). medscape.comwikipedia.org The resulting accumulation of acetylcholine at nerve synapses leads to overstimulation of cholinergic receptors. medscape.comorst.eduwikipedia.org

Comparative Analysis with Other Cholinergic Insecticides

Both organophosphates (OPs) and carbamates are classes of insecticides that inhibit cholinesterases, leading to the accumulation of acetylcholine. wikipedia.orgrivm.nl However, their interaction with the enzyme differs. Organophosphates, including this compound, typically form a covalent bond with the active site serine of AChE, leading to a relatively long-lasting inhibition. medscape.comrivm.nlresearchgate.net This phosphorylated enzyme can undergo a process called "aging," which makes the inhibition essentially irreversible over time due to the loss of an organophosphate leaving group. medscape.com In contrast, carbamates also inhibit AChE, but the enzyme-carbamate complex is generally less stable and the inhibition is considered more readily reversible compared to organophosphate inhibition. rivm.nlnih.govcdc.gov This difference in reversibility contributes to variations in the duration and severity of cholinergic effects.

While both classes target AChE, there can be differences in the potency and specificity of inhibition across different species and even different forms of the enzyme within an organism. Structural differences between insect and mammalian AChE can influence species selectivity. nih.gov

Biochemical Characterization of Cholinesterase Interaction

The interaction between this compound and cholinesterase involves the formation of a covalent bond at the active site of the enzyme. medscape.comresearchgate.net This binding event prevents the enzyme from efficiently hydrolyzing acetylcholine. Studies characterizing cholinesterase activity often involve measuring the rate of substrate hydrolysis (such as acetylthiocholine) in the presence and absence of the inhibitor. researchgate.netflyingsharks.eu The degree of enzyme inhibition can be quantified, and parameters like IC₅₀ values (the concentration of inhibitor required to inhibit 50% of enzyme activity) can be determined to assess the potency of the inhibitor. researchgate.net The long-lasting nature of this compound's inhibitory action is consistent with the formation of a stable covalent adduct with the enzyme's active serine residue. researchgate.net

Receptor Binding and Post-Synaptic Effects

The primary consequence of this compound's inhibition of AChE is the accumulation of acetylcholine in the synaptic cleft. Elevated levels of acetylcholine lead to the prolonged activation and overstimulation of post-synaptic cholinergic receptors, including both muscarinic and nicotinic receptors. medscape.comwikipedia.orgslideshare.net

Post-synaptic receptors are responsible for receiving the chemical signal transmitted by neurotransmitters and translating it into an electrical or biochemical response in the target cell. nih.govwikipedia.org In cholinergic synapses, the binding of acetylcholine to its receptors on the post-synaptic membrane triggers changes in ion permeability, leading to depolarization or hyperpolarization of the membrane and the propagation or inhibition of nerve impulses. nih.govwikipedia.orgbbc.co.uk The excessive and sustained presence of acetylcholine due to AChE inhibition by this compound results in continuous stimulation of these receptors, disrupting normal neurotransmission. medscape.comorst.edu

While the primary mechanism of toxicity is linked to AChE inhibition and subsequent acetylcholine accumulation, some studies on other cholinergic insecticides (like certain carbamates or other organophosphates) have explored potential direct interactions with post-synaptic receptors, independent of cholinesterase inhibition. researchgate.netuu.nl However, the direct interaction of this compound with post-synaptic receptors, independent of its AChE inhibitory activity, is not as extensively documented in the provided search results. One study on methamidophos (B33315), another organophosphate, suggested it did not directly affect neurotransmitter release or interact directly with the muscle nicotinic acetylcholine receptor, contrasting with other OP compounds. researchgate.net

Molecular Dynamics and Computational Modeling of this compound-Enzyme Interactions

Molecular dynamics (MD) simulations and computational modeling are valuable tools for studying the dynamic behavior of molecules and their interactions at an atomic level. metrotechinstitute.orgnih.govwustl.edu These techniques can provide insights into the binding mechanisms of inhibitors to enzymes, the conformational changes that occur upon binding, and the forces governing these interactions. metrotechinstitute.orgnih.govrsc.org

In the context of this compound and its interaction with AChE, computational modeling can be used to:

Characterize the binding pose and affinity of this compound within the active site of AChE. nih.govresearchgate.net

Simulate the phosphorylation event, observing the formation of the covalent bond between this compound and the active site serine residue. researchgate.net

Investigate the conformational changes in the enzyme that may occur upon inhibitor binding and the subsequent "aging" process. metrotechinstitute.orgnih.gov

Compare the binding interactions of this compound with AChE from different species to understand selective toxicity. nih.gov

Computational studies can complement experimental biochemical data by providing a detailed, dynamic view of the molecular events underlying enzyme inhibition. nih.gov While general principles of organophosphate-AChE interaction are well-established and studied using computational methods, specific detailed molecular dynamics or computational modeling studies focused solely on this compound were not prominently found in the provided search results. However, the application of these techniques to understand the mechanistic details of organophosphate binding and AChE inhibition is a recognized area of research. nih.govresearchgate.net

Advanced Toxicological Investigations of Mecarbam

Mammalian Toxicology

Toxicological studies in mammals provide crucial data on how Mecarbam is handled by the body and its potential for causing harm. These investigations typically include detailed analyses of absorption, distribution, metabolism, and excretion (ADME), as well as targeted assessments for specific toxicities like neurotoxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to understanding the internal kinetics of a chemical compound within a biological system genomind.com. For this compound, these studies have been conducted in various mammalian species to elucidate how the compound is taken up, where it travels in the body, how it is chemically transformed, and how it is eliminated nih.govinchem.orginchem.org.

Comparative Metabolic Pathways in Different Mammalian Species (e.g., Rats, Goats, Humans)

Comparative metabolic studies reveal species-specific differences in how this compound is processed. In rats, this compound is primarily metabolized through hydrolysis, oxidative desulfuration, and degradation of the carbamoyl (B1232498) moiety. O-deethylation is considered a minor metabolic pathway in this species nih.gov. Studies in lactating goats indicated that this compound metabolism mainly occurs at the carbamoyl moiety, with O-deethylation also being a minor route nih.gov. While specific detailed comparative studies including humans were not extensively found in the search results, understanding these pathways in animal models like rats and goats provides valuable insights into potential metabolic fates in mammals generally.

Identification and Characterization of this compound Metabolites

The metabolism of this compound results in the formation of various metabolites. In rats, at least 10 nonconjugated metabolites and 1 conjugate have been identified in urine following oral administration nih.gov. In lactating goats, at least 6 nonconjugated metabolites were found in urine nih.gov. These metabolites are products of the primary metabolic pathways, including hydrolysis, oxidative desulfuration, and degradation of the carbamoyl group nih.gov. Identification and characterization of these metabolites, often using techniques like thin-layer chromatography and gas chromatography, are essential for understanding the detoxification or potential bioactivation of the parent compound nih.gov.

Excretion Kinetics and Routes

Excretion is the process by which this compound and its metabolites are removed from the body genomind.com. Studies in rats using 14C-labelled this compound showed rapid absorption and excretion, primarily via urine. Within 48 hours of a single oral dose, approximately 80% of the administered radioactivity was excreted in urine, 2.8% in faeces, and about 0.2% as CO2 inchem.org. This indicates that the urinary route is the major pathway for elimination of this compound and its metabolites in rats inchem.org. Further studies suggested that this compound, while slowly absorbed from the gastrointestinal tract after an acute oral dose, is rapidly distributed and primarily excreted through urine inchem.org.

Bioaccumulation Potential in Tissues and Organs

The potential for a compound to accumulate in tissues and organs is a key aspect of toxicological assessment. Studies in rats indicated no significant accumulation of radioactivity in any of the examined tissues following administration of 14C-labelled this compound inchem.orginchem.org. The highest concentrations were observed in the major metabolizing and excretory organs, such as the liver and kidneys, which is consistent with their roles in processing and eliminating the compound inchem.org. In a study with cows administered this compound in their diet, low levels were found in milk, and there was no evidence of build-up or bioaccumulation in tissues and organs even after cessation of treatment inchem.org. Levels in milk did not exceed 10 mg/kg, and no substantial evidence of this compound was found in tissues and organs at various intervals up to a month after treatment stopped inchem.org.

Data Table: Excretion of 14C-Mecarbam in Rats (within 48 hours)

Excretion RoutePercentage of Administered Dose
Urine~80%
Faeces~2.8%
Expired Air (CO2)~0.2%

Neurotoxicity Assessments

This compound is known to be an acetylcholinesterase inhibitor nih.gov, a mechanism of action associated with neurotoxicity for many organophosphates. Neurotoxicity assessments are therefore crucial to evaluate the potential adverse effects on the nervous system. Preliminary studies in adult hens were conducted to define the delayed neurotoxic potential of this compound inchem.org. Hens were administered this compound subcutaneously at dosage levels corresponding to multiples of the acute LD50 inchem.org. While survival was low in these preliminary studies, surviving animals were observed for an extended period, and some were subjected to histological examinations of nervous tissue inchem.org. These studies reported no clinical signs of ataxia or histological evidence of delayed neurotoxicity attributable to this compound inchem.org. It is noted that further adequate delayed neurotoxicity studies in hens were required in later evaluations inchem.org.

Delayed Neuropathy Studies
Behavioral and Neurological Endpoint Analysis

Evaluation of behavioral and neurological endpoints provides insight into the potential for a substance to affect nervous system function. In a long-term study involving rats fed this compound in their diet, adverse behavioral effects were not consistently observed. However, at a high dose level, tremors and aggression were noted in the animals during the second week of exposure inchem.org. Beyond this observation, detailed analyses of specific behavioral or neurological endpoints directly attributable to this compound exposure in controlled studies are limited in the available information. Research on other organophosphates like Methamidophos (B33315) has explored various neurobehavioral alterations, including changes in locomotor activity and other functional observational battery parameters mdpi.comoup.com.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive processes or cause adverse effects on the developing organism.

Teratogenicity Evaluations

Teratogenicity studies specifically investigate the potential of a chemical to cause birth defects. A modified teratology bioassay was incorporated into a two-generation reproduction study in rats fed this compound inchem.org. In this study, pregnant females were examined for potential effects on fetal development inchem.org. While the study design included examination of fetuses for soft tissue and skeletal alterations via caesarean section on gestation day 19 or 20, specific detailed findings regarding the incidence or types of teratogenic effects observed with this compound treatment were not explicitly detailed in the available summary inchem.org. General information on carbamate (B1207046) pesticides indicates that some can induce teratogenic effects, mainly at high dose levels, with observed fetal effects potentially including increased mortality and decreased weight gain who.int. However, these are not specific findings for this compound.

Multi-generational Reproductive Impact Assessments

Multi-generational reproductive toxicity studies evaluate the effects of a substance on the reproductive capacity and offspring development over two or more generations. A two-generation, two-litter per generation reproduction test was conducted in rats fed this compound at different dietary levels inchem.org. The study assessed various reproductive parameters across two generations inchem.org. At a high dietary level, this compound resulted in a depression of growth in both male and female parental animals in both generations, along with clinical signs of toxicity such as rough coat and hunched appearance inchem.org. However, the study reported no adverse effects on reproduction at lower dose levels inchem.org. Detailed data on specific reproductive indices (e.g., fertility, litter size, pup viability) across generations for each dose group were not presented in the available summary.

Summary of this compound Reproductive Study Findings (Limited Data)

Study TypeSpeciesGenerationsDose Levels (Dietary)Key Findings (High Dose)
Two-Generation StudyRat20, 2, 50 mg/kgDepression of parental growth, clinical signs of toxicity

Note: Specific quantitative reproductive and developmental data for each dose group were not available in the consulted source.

Genotoxicity and Mutagenicity Research

Genotoxicity and mutagenicity research investigates the potential of a chemical to damage genetic material (DNA) or induce mutations.

In Vitro Microbial Assays

In vitro microbial assays, such as the Ames test using bacteria like Salmonella typhimurium and Escherichia coli, are commonly used as initial screens for gene mutations nih.goveurofins.com.aubibliotekanauki.plwikipedia.org. These tests assess the ability of a substance to cause reverse mutations in specific bacterial strains, indicating mutagenic potential eurofins.com.aubibliotekanauki.plwikipedia.org. While such assays are standard in genotoxicity testing service.gov.ukfrontiersin.org, specific results for this compound in in vitro microbial mutagenicity tests were not found in the consulted search results. Studies on other organophosphates, such as Acephate and Methamidophos, have shown varying results in in vitro genotoxicity assays, with some indicating mutagenic activity under certain conditions, particularly with metabolic activation epa.govinchem.orggeneticsmr.org. However, these findings are not directly applicable to this compound without specific study data.

Unscheduled DNA Synthesis Studies

Unscheduled DNA Synthesis (UDS) studies are in vitro or in vivo tests used to detect DNA repair that occurs in cells following damage to DNA. The presence of UDS indicates that a chemical has induced DNA damage that is being repaired researchgate.net.

Studies investigating the potential of this compound to induce UDS have been conducted. In an in vitro test using cultured human epithelial cells, technical this compound was tested at concentrations up to 2000 ug/ml. This concentration range was capable of causing some cell death. The study found no indication of unscheduled DNA synthesis, either with or without metabolic activation using S-9 mix from the liver of rats induced with Aroclor 1254 inchem.org.

Micronucleus Test in Mammalian Models

The micronucleus test is a cytogenetic assay used to detect damage to chromosomes or the mitotic apparatus, which results in the formation of micronuclei in the cytoplasm of interphase cells researchgate.net, oecd.org, oecd.org. These micronuclei contain lagging chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division oecd.org. The mammalian in vivo micronucleus test is commonly performed in rodents, such as mice or rats, by analyzing erythrocytes in bone marrow and/or peripheral blood service.gov.uk, oecd.org, oecd.org.

A micronucleus test in mice exposed to this compound was reported as negative inchem.org. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is indicative of induced chromosome damage oecd.org.

Immunotoxicity Profiling

Immunotoxicity refers to the potential of a substance to cause adverse effects on the immune system food.gov.uk. Exposure to immunotoxic chemicals can lead to impaired immune function, potentially resulting in reduced host resistance and increased susceptibility to infectious diseases and malignancies food.gov.uk.

While specific detailed immunotoxicity profiling data for this compound were not extensively available in the search results, organophosphate and carbamate pesticides, as a class to which this compound belongs, have been associated with compromised immune systems as a sublethal effect in birds scialert.net. Some studies broadly discuss the immunotoxicity of organophosphorous pesticides researchgate.net, pjoes.com.

Endocrine Disruption Potential

Endocrine disruptors (EDCs) are chemicals that can interfere with the endocrine system, which regulates and controls hormone release nih.gov, europa.eu. This interference can lead to developmental, neurological, reproductive, and immunological disorders biomedpress.org, nih.gov. EDCs can disrupt endocrine function by mimicking or blocking hormone actions, interfering with receptor binding, steroidogenesis, and hormone metabolism nih.gov.

Pesticides, including organophosphates and carbamates, are classified as endocrine disruptors due to their potential to disturb the normal hormonal functioning of the body biomedpress.org. While this compound is an organothiophosphate (a type of organophosphate), specific studies directly assessing this compound's endocrine disruption potential were not prominently found. However, the broader class of organophosphate and carbamate pesticides has been identified as having endocrine-disrupting properties scialert.net, biomedpress.org. For instance, sublethal effects of organophosphate and carbamate pesticides in birds include endocrine disruption scialert.net. The European Food Safety Authority (EFSA) assesses potential endocrine disrupting properties of active substances as part of their peer review process for pesticides europa.eu.

Avian Toxicology

Avian toxicology studies investigate the adverse effects of substances on bird species. These studies are crucial for assessing the environmental impact of pesticides on non-target organisms europa.eu, aesacademy.org.

Acute and Sub-chronic Toxicity Endpoints

Acute toxicity in birds refers to the effects of a single administered dose, often quantified by the median lethal dose (LD50), which is the dose causing 50% mortality in the test population open.ac.uk. Sub-chronic toxicity typically involves repeated exposure over a shorter period than chronic studies, such as a 5-day dietary test to determine the median lethal concentration (LC50), the concentration in the diet estimated to kill 50% of the test population publications.gc.ca, open.ac.uk.

The acute oral LD50 of this compound in Sterling Ranger hybrid hens was determined to be 200 mg/kg body weight inchem.org. Organophosphate and carbamate insecticides are generally considered acutely more toxic to birds than the organochlorine insecticides they replaced researchgate.net. Birds appear to be more sensitive to acute exposure to anticholinesterase pesticides, like this compound, possibly due to a reduced level of detoxifying enzymes and high acetylcholinesterase activity in their brains scialert.net.

Sub-chronic dietary toxicity tests, such as the avian 5-day dietary test, expose young birds to contaminated feed for a period, followed by an observation period publications.gc.ca. This test determines the LC50 value, expressed as mg/kg diet open.ac.uk. While general protocols for avian dietary toxicity tests exist publications.gc.ca, open.ac.uk, specific LC50 values for this compound in avian species were not detailed in the provided search results, other than the acute oral LD50.

Neurotoxicity in Avian Species

Neurotoxicity refers to the adverse effects of substances on the nervous system bio-nica.info. Organophosphate and carbamate insecticides are known to be neurotoxic as they inhibit acetylcholinesterase, an enzyme crucial for nerve impulse transmission pan-europe.info, bio-nica.info, scialert.net. Inhibition of acetylcholinesterase can lead to a range of neurological disturbances bio-nica.info, scialert.net.

Organophosphate and carbamate pesticides are known to cause behavioural disturbances in birds due to their neurotoxic action bio-nica.info. These effects can include alterations in feeding behaviour scialert.net.

Environmental Fate and Ecotoxicology of Mecarbam

Environmental Degradation Pathways

The degradation of Mecarbam in the environment is influenced by various processes, including photodegradation, hydrolysis, and microbial activity nih.gov.

Photodegradation Kinetics and Products

Information specifically on the photodegradation kinetics and products of this compound is limited in the search results. However, organophosphorus compounds, in general, can undergo photodegradation, and the rate can be influenced by factors like UV irradiation and the presence of photocatalysts like TiO₂ nih.govnih.govresearchgate.net. Photodegradation can lead to the cleavage of chemical bonds and the formation of various intermediate products scispace.comresearchgate.net. For a close chemical analogue, dimethoate, photolytic decarboxyethylation has been reported chemicalbook.com.

Hydrolysis Pathways and Stability under Varying pH Conditions

Hydrolysis is an important degradation pathway for this compound in water and soil nih.gov. This compound is reported to be subject to hydrolysis, particularly under alkaline conditions chemicalbook.com. It is stable in acid media but hydrolyzes in alkaline solutions chemicalbook.com. The rate of hydrolysis increases significantly at pH values above 7 to 8 escholarship.org. For instance, a half-life of approximately 44 hours was reported at pH 9.2 chemicalbook.com. In contrast, it is hydrolyzed below pH 3 agropages.comnih.gov. The main route of hydrolytic decomposition in moderately basic solution involves nucleophilic attack on the S-methylene carbon atom, followed by cleavage of the S-C bond chemicalbook.com. This process yields O,O-diethyl phosphorodithioate (B1214789) as the primary product chemicalbook.com. Further hydrolysis of O,O-diethyl phosphorodithioate can occur, leading to the formation of the des-ethyl compound, O-ethyl phosphorodithioate chemicalbook.com.

The stability of this compound under varying pH conditions can be summarized in the following table:

pH RangeStabilityHalf-life (at specific conditions)Primary Hydrolysis PathwayPrimary Product
Below pH 3Hydrolyzed---
pH 7-8DecreasingRate increases steeply with pH--
pH 9.2Hydrolyzed~44 hoursNucleophilic attack on S-methylene carbon, S-C bond cleavageO,O-diethyl phosphorodithioate chemicalbook.com

Microbial Degradation in Environmental Compartments

Microbial degradation is expected to contribute to this compound's degradation in soil and water nih.gov. Microorganisms can metabolize pesticides, sometimes utilizing them as a source of nutrients and energy nih.govresearchgate.netmdpi.com. While specific details on the microbial degradation pathways of this compound are not extensively detailed in the provided results, studies on other organophosphorus and carbamate (B1207046) pesticides indicate that various bacterial and fungal species can be involved in their breakdown nih.govnih.govresearchgate.net. Degradation can occur through enzymatic hydrolysis, oxidation, and degradation of specific moieties within the molecule inchem.orgwho.int. For instance, metabolism in rats and goats involves hydrolysis, oxidative desulfuration, and degradation of the carbamoyl (B1232498) moiety nih.govinchem.org.

Co-metabolism and Synergistic Degradation with Other Compounds

Co-metabolism can play a role in the microbial degradation of pesticides mdpi.comenpress-publisher.com. This process occurs when microorganisms degrade a compound not for energy or carbon, but fortuitously while metabolizing another primary substrate enpress-publisher.comfrtr.gov. The presence of additional carbon sources can enhance the degradation rate of pesticides through co-metabolic processes researchgate.netenpress-publisher.com. Synergistic interactions between different microbial strains within a consortium can also lead to higher degradation efficiency compared to individual strains researchgate.netfrontiersin.org. While specific examples of this compound co-metabolism or synergistic degradation with other compounds are not provided, the general principles of co-metabolism and synergistic degradation observed for other pesticides suggest that these processes could influence this compound's fate in complex environmental matrices mdpi.comenpress-publisher.comfrontiersin.org.

Soil and Sediment Interactions

The interaction of this compound with soil and sediment is a key factor influencing its mobility, bioavailability, and degradation in the environment.

Adsorption and Desorption Characteristics

Adsorption to soil and sediment particles affects the concentration of this compound in the aqueous phase, thereby influencing its transport and availability for degradation najah.edu. An estimated Koc of 420 suggests that this compound will have moderate mobility in soil nih.gov. The adsorption and desorption characteristics of pesticides in soil are influenced by factors such as soil organic matter content, clay content, and pH najah.eduscielo.brzgkjcx.comresearchgate.net. Higher organic matter content generally leads to increased adsorption of pesticides scielo.brzgkjcx.comresearchgate.net. The extent of adsorption and desorption can also be related to the chemical characteristics of the compound scielo.br. While specific adsorption and desorption isotherms or detailed studies for this compound are not provided, the general principles of pesticide-soil interaction suggest that soil composition, particularly organic matter, will play a role in its adsorption behavior.

The mobility of pesticides in soil is inversely related to their adsorption scielo.br. Compounds that are strongly adsorbed tend to have lower mobility scielo.br. The difference between adsorption and desorption isotherms can indicate hysteresis, meaning that not all adsorbed compound is readily desorbed scielo.br.

Table summarizing estimated soil mobility:

PropertyValueConclusion
Estimated Koc420Moderate mobility nih.gov

Leaching Potential and Groundwater Contamination

The potential for a pesticide to leach into groundwater is influenced by its properties, soil characteristics, site conditions, and management practices. Pesticides with high water solubility, low soil adsorption, and long persistence are more susceptible to leaching.

This compound has slight solubility in water, reported as less than 1 g/l at room temperature or 0.1 g/100ml at 21 °C. agropages.cominchem.orgchemicalbook.com Its estimated Koc (organic carbon-water (B12546825) partition coefficient) of 420 suggests moderate mobility in soil. nih.gov The mobility of a pesticide alone is not a sufficient indicator of leaching potential; the combination of mobility and persistence determines whether a compound degrades before reaching groundwater. embrapa.br

Studies on methamidophos (B33315), a related organophosphorus insecticide, have shown that its mobility in soil can be slower than that of acephate, another related compound, despite methamidophos having a higher absorption coefficient in some soil types. nih.gov However, methamidophos degrades rapidly in soil with half-lives ranging from 1.11 to 13.20 days depending on soil type, temperature, and moisture content. nih.gov While direct leaching data for this compound is limited in the search results, its moderate mobility and reported persistence in soil for 4-6 weeks agropages.com suggest a potential for leaching, particularly in sandy soils with high rainfall or irrigation and shallow groundwater. Screening methods that combine half-life and sorption coefficient are used to evaluate leaching potential. ufpr.br

Impact on Soil Microbial Communities and Enzyme Activities

Pesticides can affect non-target soil microorganisms, and these effects can be influenced by environmental conditions such as soil organic carbon content and temperature, which impact pesticide persistence and bioavailability. researchgate.net Soil organic matter is a significant source of nutrients and can influence the size and activity of microbial populations, potentially affecting pesticide degradation rates. researchgate.net

While specific detailed research findings on the impact of this compound on soil microbial communities and enzyme activities were not extensively found in the search results, general information on carbamates and related organophosphorus compounds provides some context. Carbamates are generally not very stable under aquatic conditions and are expected to be degraded in soil, with hydrolysis being the initial step in their metabolic degradation in soil. who.int Environmental conditions favoring microbial growth and activity also favor carbamate degradation. who.int Studies on methamidophos have shown that microorganisms participate in its degradation in soil. epa.gov Repeated applications of methamidophos at certain concentrations may reduce fungal populations and nitrification rates in some soils, while bacterial populations and other processes like ammonification and respiration may not be affected. epa.gov Total microbial flora, fungi, and nitrogen fixers were inhibited for a period after methamidophos treatment but generally recovered to higher levels than in untreated soil. epa.gov

Given that this compound's degradation in soil is expected to involve biodegradation nih.gov, it is plausible that it interacts with soil microbial communities. However, the specific nature and extent of this impact would require dedicated research.

Aquatic Ecotoxicology

This compound is considered very toxic to aquatic organisms. nih.gov The exposure of aquatic animals to pesticides depends on their bioavailability, bioconcentration, biomagnification, and persistence in the environment. vt.edu

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Ceriodaphnia dubia)

Aquatic invertebrates, such as Daphnia magna and Ceriodaphnia dubia, are commonly used to assess the aquatic toxicity of chemicals. acs.orgnih.gov These species are sensitive to pollutants and serve as useful bioindicators. mdpi.com

While specific toxicity data for this compound on Daphnia magna and Ceriodaphnia dubia were not found in the provided search results, studies on other pesticides, including neonicotinoids and wildfire retardants, demonstrate the use of these organisms for toxicity testing and comparison of species sensitivity. nih.govmdpi.combiorxiv.org Ceriodaphnia dubia has shown higher sensitivity than Daphnia magna to some compounds in acute toxicity tests. nih.govmdpi.com

Toxicity to Fish Species (e.g., Zebrafish)

Fish species, such as zebrafish, are also utilized in aquatic toxicity evaluations of chiral pesticides. acs.org

Although direct toxicity data for this compound on zebrafish or other specific fish species were not found, related organophosphorus insecticides like methamidophos are considered moderately toxic to most aquatic species, including fish. herts.ac.ukresearchgate.net For methamidophos, a 96-hour LC50 of 25 mg/L has been reported for Oncorhynchus mykiss. researchgate.net

Bioavailability and Bioconcentration in Aquatic Organisms

Bioavailability refers to the amount of a pesticide in the environment that is available for uptake by aquatic organisms. vt.edu Bioconcentration is the accumulation of a chemical in the tissues of an aquatic organism at levels higher than in the surrounding water. europa.eu Bioaccumulation encompasses uptake from all environmental sources, including water, food, and sediment. europa.eu

Hydrophobicity is a key characteristic influencing the bioaccumulation behavior of organic chemicals in aquatic systems. clu-in.org Organic contaminants tend to bind to particulate matter and accumulate in sediments. slu.se Sediment-dwelling animals may have a greater risk of accumulating toxic substances due to exposure from multiple routes (water, interstitial water, sediment particles). slu.se Bioconcentration potential, often expressed as a Bioconcentration Factor (BCF), can be predicted or measured. europa.eu Fish are the preferred species for BCF determination, though data from invertebrates or prediction models can be used. europa.eu Metabolism within the organism can affect the interpretation of bioaccumulation. clu-in.org

While specific bioconcentration or bioaccumulation data for this compound in aquatic organisms were not detailed in the search results, the substance is described as very toxic to aquatic organisms nih.gov and may be hazardous to the environment nih.gov. This suggests a potential for uptake and effects in aquatic life, although further studies would be needed to quantify bioavailability and bioconcentration specifically for this compound.

Terrestrial Ecotoxicology

Terrestrial ecotoxicology involves assessing the risks posed by contaminated matrices, such as soil, to organisms living in terrestrial ecosystems. unimib.itresearchgate.net Standardized laboratory tests using relevant species are employed for this assessment. researchgate.net Organisms in terrestrial environments can be exposed through various pathways, including soil, interstitial water, air, and food. researchgate.net

This compound is known to be toxic to bees. nih.govagropages.com Organophosphorus and carbamate compounds are widely used pesticides that can accumulate and be transformed in soil, which is a primary environmental medium of ecotoxicological concern. researchgate.net Studies on terrestrial invertebrates, such as earthworms and isopods, are used to assess the effects of pesticides in soil. researchgate.netresearchgate.net For instance, inhibition of acetylcholinesterase activity has been observed in isopods exposed to organophosphorus pesticides, which was linked to mortality. researchgate.net

Given this compound's use as an insecticide and acaricide and its persistence in soil for a period agropages.com, it is expected to have implications for terrestrial non-target organisms. The toxicity to bees is a noted concern. nih.govagropages.com Further specific research on the effects of this compound on a wider range of terrestrial organisms, including soil invertebrates and wildlife, would be necessary for a comprehensive understanding of its terrestrial ecotoxicology.

Effects on Non-Target Arthropods (e.g., Predatory Mites, Aphids)

This compound is effective against plant sucking insects such as aphids and is also noted as an effective acaricide in areas without organophosphorus resistance. inchem.org While specific detailed studies on this compound's effects on predatory mites were not extensively found in the search results, organophosphate and carbamate insecticides, as a class, are known for their high acute toxicity to non-target arthropods, including predatory mites. goodbugs.org.au Studies on other organophosphates like methidathion (B32985) and malathion (B1675926) indicate harmful effects on predatory mites. unirioja.escaliforniaagriculture.org The toxicity to predatory mites can vary depending on the specific mite species, the pesticide formulation, and the method and timing of application. californiaagriculture.orgdergipark.org.trresearchgate.net

Aphids, while often target pests for this compound, can also develop resistance to carbamates and organophosphates through various mechanisms, including enzymatic detoxification and gene mutations. mdpi.com Studies on other insecticides used for aphid control, such as methamidophos and carbaryl (B1668338), highlight varying levels of effectiveness and potential for inducing aphid outbreaks, which can be influenced by factors like temperature and the presence of natural enemies. mdpi.comtandfonline.comnzpps.org

Impact on Terrestrial Invertebrates (e.g., Earthworms)

Carbamates and organophosphates are toxic to worms and other soil organisms. who.int While carbamates can cause a significant reduction in earthworm populations, their numbers may return to normal due to the relatively rapid breakdown of these compounds. who.int Organophosphates are generally not very toxic to earthworms, although some studies indicate intermediate toxicity. nih.gov However, other research suggests that organophosphates like methamidophos can have toxic effects on earthworms such as Eisenia fetida, impacting morphology and reproductive parameters. nih.govresearchtrend.netaesacademy.org The toxicity to earthworms can be influenced by factors such as earthworm species, pesticide properties, and the organic matter content of the soil. researchgate.netmdpi.com

Effects on Beneficial Insects (e.g., Bees)

As an organophosphorus insecticide, this compound is expected to be toxic to bees, as organophosphates are generally highly toxic to honeybees. herts.ac.ukpesticidestewardship.orgbionity.comipmguidelinesforgrains.com.au The acute toxicity of pesticides to bees is commonly measured by the LD50, with compounds having an acute LD50 less than 2 µ g/bee classified as highly toxic. bionity.comwikipedia.org Pesticides can affect bees through direct contact or ingestion of contaminated pollen or nectar, and systemic insecticides can lead to contamination of resources within the hive. bionity.comwikipedia.org The impact on bee populations is a function of both the toxicity of the compound and the level of exposure, which is influenced by the mode and timing of application. bionity.comwikipedia.org Applying bee-toxic chemicals during crop pollination periods or when bees are actively foraging is a significant risk factor. wikipedia.orgoregonstate.edu

Resistance Mechanisms and Management Strategies

Biochemical Mechanisms of Insecticide Resistance

Biochemical resistance involves the increased capacity of insects to detoxify or sequester the insecticide before it reaches its target site pjoes.compesticidestewardship.org. This is often mediated by enhanced activity or overexpression of specific enzyme families.

Esterase-mediated Resistance

Esterases are a group of enzymes that can hydrolyze or sequester insecticides, including organophosphates and carbamates bioone.orgcambridge.org. Increased esterase activity has been widely implicated in resistance to these insecticide classes in various insect pests bioone.orgcambridge.orgcabidigitallibrary.orgresearchgate.net. Studies on pests like the California red scale (Aonidiella aurantii) have shown a correlation between elevated esterase activity and resistance to organophosphates and carbamates, including methidathion (B32985) and carbaryl (B1668338) bioone.orgwsu.edu. While direct studies specifically on Mecarbam and esterase-mediated resistance were not prominently found, the known involvement of esterases in resistance to similar organophosphate and carbamate (B1207046) insecticides suggests a potential role in this compound resistance as well bioone.orgcambridge.orgcabidigitallibrary.orgresearchgate.net. Research indicates that increased esterase activity can be due to overexpression or gene amplification of esterase genes researchgate.netresearchgate.net.

Cytochrome P450 Monooxygenase-mediated Resistance

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes involved in the metabolism and detoxification of a wide range of xenobiotics, including insecticides oup.commdpi.comresearchgate.net. Enhanced P450 activity is a major mechanism of metabolic resistance and can confer resistance to various insecticide classes, including organophosphates and carbamates oup.commdpi.commdpi.com. Overexpression of certain P450 genes can lead to increased detoxification of insecticides, reducing their efficacy mdpi.comcotton.orgresearchgate.net. Studies have linked P450-mediated detoxification to resistance against organophosphates and carbamates in pests such as Frankliniella occidentalis and Myzus persicae oup.commdpi.com. While specific research detailing this compound metabolism by P450s was not extensively found, the general role of P450s in metabolizing organophosphates and carbamates suggests their likely involvement in this compound resistance oup.commdpi.commdpi.com.

Target-site Insensitivity (e.g., Acetylcholinesterase Mutations)

Target-site insensitivity occurs when mutations in the gene encoding the insecticide's target protein reduce the insecticide's binding affinity or efficacy mdpi.compjoes.com. For this compound, an AChE inhibitor, target-site resistance often involves mutations in the acetylcholinesterase gene (Ace) nih.govmdpi.comd-nb.info. These mutations can alter the structure of the AChE enzyme, making it less sensitive to inhibition by organophosphates and carbamates nih.govpjoes.com. A well-known example is the G119S mutation in Ace1, which has been shown to confer resistance to carbamates and organophosphates in various insects, including mosquitoes and aphids d-nb.infonih.gov. Studies on species like Phthorimaea absoluta and Anopheles gambiae have identified specific Ace1 mutations associated with resistance to organophosphate and carbamate insecticides mdpi.comnih.gov. The presence of such mutations in pest populations targeted by this compound would directly impact its effectiveness mdpi.comd-nb.infonih.gov.

Genetic Basis of Resistance

The development of insecticide resistance is a heritable trait driven by genetic changes in pest populations researchgate.net. Understanding the genetic basis, including the genes involved and the mechanisms of their alteration, is crucial for predicting and managing resistance evolution mdpi.comresearchgate.net.

Gene Amplification and Polymorphism Studies

Gene amplification is a genetic mechanism where multiple copies of a gene are produced, leading to increased expression of the encoded protein researchgate.netannualreviews.orgoncokb.org. Amplification of genes encoding detoxifying enzymes, such as esterases and P450s, is a significant factor in the evolution of metabolic resistance to insecticides researchgate.netresearchgate.netannualreviews.org. Studies on aphids (Myzus persicae) and mosquitoes (Culex pipiens) have provided strong evidence for gene amplification of esterase genes as a mechanism of organophosphate and carbamate resistance researchgate.netannualreviews.org.

Genetic polymorphism, the occurrence of different genetic variants within a population, also plays a role in resistance researchgate.netfrontiersin.orgui.ac.id. Polymorphism studies can identify specific alleles or mutations associated with resistance phenotypes mdpi.comd-nb.infoduke.edu. Analyzing genetic variation in target-site genes (like Ace) and metabolic enzyme genes (like esterases and P450s) in pest populations exposed to this compound can help determine the prevalence and distribution of resistance-conferring alleles mdpi.comd-nb.info.

Linkage to Specific Resistance-Conferring Alleles

Resistance traits are often linked to specific alleles at particular genetic loci researchgate.netnih.gov. Identifying these linkages helps in understanding the inheritance of resistance and tracking the spread of resistance alleles within populations researchgate.netnih.gov. Studies involving genetic crosses and molecular markers can determine if resistance to this compound is linked to known resistance alleles, such as mutations in the Ace gene or amplified copies of esterase or P450 genes researchgate.netnih.govnih.gov. For instance, research has investigated the linkage of insecticide resistance to specific genetic markers in mosquito populations nih.gov. While direct studies on the genetic linkage of this compound resistance alleles were not extensively found, the principles established for resistance to other organophosphates and carbamates are relevant researchgate.netnih.govnih.gov.

Pest SpeciesResistance MechanismAssociated Gene/EnzymeFold Resistance (if available)Reference
Example Species 1Esterase-mediatedExample Esterase GeneX-fold[Insert Citation]
Example Species 2P450-mediatedExample CYP GeneY-fold[Insert Citation]
Example Species 3Target-site insensitivity (AChE mutation)Ace1 (e.g., G119S)Z-fold[Insert Citation]

Cross-Resistance Patterns with Other Pesticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with the same mode of action (MoA) or those metabolized by the same detoxification pathways unibas.chcroplife.org.auunl.eduoregonstate.edu. This compound belongs to the organophosphate chemical class and acts as an acetylcholinesterase (AChE) inhibitor (IRAC MoA Group 1B) herts.ac.uknih.govirac-online.orgirac-online.org. Carbamates also inhibit AChE (IRAC MoA Group 1A) irac-online.org. Due to this shared target site, cross-resistance between organophosphates and carbamates is a known phenomenon unibas.chunl.eduwho.intahdb.org.ukpjoes.comnih.govirac-online.org.

Target-site resistance involving a modified AChE (MACE) can lead to strong resistance to both carbamates and organophosphates ahdb.org.ukpjoes.com. For example, studies on Anopheles nigerrimus mosquitoes in Sri Lanka indicated that altered acetylcholinesterase was the basis of resistance to a range of organophosphate and carbamate insecticides who.intnih.gov. Similarly, research on the peach-potato aphid (Myzus persicae) has shown that MACE confers high resistance to pirimicarb, a carbamate, and can also be linked to limited resistance to methamidophos (B33315), an organophosphate ahdb.org.ukmdpi.com.

Metabolic resistance mechanisms, such as enhanced activity of enzymes like carboxylesterases, glutathione (B108866) S-transferases, and cytochrome P450s, can also contribute to cross-resistance, sometimes even between different MoA groups irac-online.orgoregonstate.eduirac-online.orgahdb.org.ukpjoes.complos.org. These enzymes can break down or sequester insecticide molecules before they reach their target site irac-online.orgahdb.org.ukplos.org. Overproduction of esterase enzymes in peach-potato aphids, for instance, confers resistance primarily to organophosphates but also affects carbamates and pyrethroids to a lesser extent ahdb.org.uk.

Strategies for Resistance Management

Effective insecticide resistance management (IRM) is crucial for preserving the efficacy of insecticides like this compound and ensuring sustainable pest control croplife.org.auunl.eduoregonstate.eduirac-online.org. IRM strategies aim to minimize the selection pressure that leads to the evolution of resistant pest populations croplife.org.auirac-online.orgucanr.educroplife.org.au.

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) is a comprehensive approach that utilizes a combination of common-sense practices to manage pest damage with the most economical means and the least possible hazard to people and the environment epa.gov. IPM programs incorporate various control tactics, including cultural, biological, physical, and chemical methods epa.govfao.orgsrvusd.net. The judicious use of pesticides is a component of IPM, but it is not the sole method of control epa.gov.

Key principles of IPM relevant to managing resistance to this compound and other insecticides include:

Monitoring pest populations to determine when control actions are necessary based on economic thresholds ucanr.eduepa.govsrvusd.net.

Utilizing non-chemical control methods to reduce reliance on insecticides croplife.org.auucanr.eduepa.govfao.org.

Understanding the pest's life cycle to target control methods effectively croplife.org.au.

Maintaining good plant health to enhance natural defenses against pests ucanr.edu.

Limiting selection pressure throughout the season ucanr.edu.

By integrating multiple control strategies, IPM reduces the frequency of insecticide applications and the selection pressure on pest populations, thereby delaying the development of resistance croplife.org.auresearchgate.net. While IPM aims to reduce reliance on synthetic pesticides, its success in achieving this goal has been debated researchgate.netbeyondpesticides.org.

Rotation and Mixture Strategies for this compound Use

Rotation and mixture strategies are key chemical-based tactics within IRM that specifically address the risk of resistance development croplife.org.auirac-online.orgirac-online.orgcroplife.org.auweedsmart.org.auirac-online.orgcottoninfo.com.au. Rotating insecticides involves alternating the use of products from different MoA groups to avoid exposing successive pest generations to the same selection pressure croplife.org.auirac-online.orgirac-online.orgucanr.educroplife.org.aucottoninfo.com.au. Since this compound is an organophosphate (Group 1B), rotating its use with insecticides from different IRAC MoA groups is recommended to slow down the development of resistance irac-online.orgirac-online.orgcroplife.org.au.

Mixture strategies involve applying a combination of two or more insecticides with different MoAs simultaneously weedsmart.org.auirac-online.orgcottoninfo.com.au. The rationale is that individuals resistant to one component of the mixture will be controlled by the other components, provided there is no cross-resistance between the active ingredients weedsmart.org.auirac-online.org. For mixtures to be effective in resistance management, the components should have different modes of action, not be subject to the same metabolic detoxification routes, and ideally have similar persistence on the treated surface irac-online.orgcottoninfo.com.au. However, tank mixtures can be high-risk and controversial if not implemented correctly, potentially selecting for resistance to multiple compounds if components share resistance mechanisms or if one component is not effective cottoninfo.com.au.

General guidelines for rotation and mixture strategies include:

Rotating between registered insecticides with different modes of action irac-online.orgirac-online.orgcroplife.org.au.

Avoiding consecutive applications of insecticides with the same mode of action within and between seasons irac-online.orgcroplife.org.au.

Using mixtures of insecticides with different MoAs where appropriate and recommended weedsmart.org.auirac-online.orgcottoninfo.com.au.

Always following product label recommendations for rates and application to ensure efficacy croplife.org.auucanr.educroplife.org.au.

Development of Novel Synergists and Adjuvants

Synergists are compounds that, while not directly toxic to pests at the concentrations used, enhance the activity of an insecticide google.comresearchgate.netnih.gov. They often work by inhibiting the detoxification enzymes that pests use to break down insecticides, thereby overcoming metabolic resistance google.comresearchgate.net. Adjuvants are broader terms that can include synergists but also encompass substances that improve the physical properties of a pesticide formulation or enhance its uptake or translocation google.com.

The development of novel synergists and adjuvants is a potential strategy to restore the efficacy of insecticides like this compound, particularly in populations that have developed metabolic resistance google.comnih.gov. For example, piperonyl butoxide (PBO) is a well-established synergist that inhibits cytochrome P450 enzymes, enhancing the activity of various insecticides, including carbamates and pyrethroids google.com. Research into compounds that specifically target enzymes involved in insecticide detoxification, such as carboxylesterases, is ongoing with the aim of developing new synergists to overcome metabolic resistance google.com.

Synergists can be valuable tools for investigating resistance mechanisms in laboratory studies and have the potential for practical application in overcoming resistance in the field researchgate.net. By inhibiting resistance mechanisms, synergists can potentially restore the effectiveness of existing insecticides and prolong their useful lifespan google.comnih.gov.

Analytical Methodologies for Mecarbam and Its Metabolites

Extraction and Cleanup Procedures from Complex Matrices

Extracting Mecarbam and its metabolites from complex matrices such as plant tissues, soil, water, and biological samples requires specific procedures to isolate the analytes from interfering substances. Cleanup steps are often necessary to reduce matrix effects and improve the sensitivity and accuracy of the analysis.

Plant and Crop Matrices (e.g., Cottonseeds, Citrus Fruits)

For the analysis of this compound and its metabolites, such as mecarboxon, diethoate, and diethoxon, in cottonseeds, a method involving Soxhlet extraction with chloroform (B151607) has been described. Following extraction, the oily extract is partitioned with propylene (B89431) carbonate and subjected to cleanup on a silica (B1680970) gel column for this compound analysis. oup.comoup.com Metabolites can be extracted using the same method, with subsequent cleanup of mecarboxon on a silica gel column or diethoxon on an alumina (B75360) column. oup.comoup.com Diethoate cleanup can be performed on either column. oup.comoup.com Average recoveries for this compound in cottonseed samples fortified at levels from 0.03 to 1.0 ppm ranged from 80 to 88%. oup.comoup.com

For citrus fruits, extraction of N-methylcarbamate pesticides, which can include compounds like this compound, has been performed using cyclohexane, followed by cleanup using gel permeation chromatography (GPC). researchgate.net Another method for N-methylcarbamate pesticides in citrus fruits involved extraction with acetone (B3395972) and purification by liquid-liquid extraction and solid-phase extraction (SPE). researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, involving extraction with acetonitrile (B52724) and a salting-out step, is also widely used for pesticide residue analysis in various plant matrices, including fruits and vegetables, and can be coupled with different cleanup sorbents like C18, PSA, and GCB to remove interfering substances. lcms.cznih.govthermofisher.comnih.govlcms.cz

Soil and Water Samples

Extraction and cleanup procedures for pesticides in soil and water samples are also well-established. For soil, methods may involve extraction with solvents like methylene (B1212753) chloride, methylene chloride:hexane, or acetone:hexane using techniques such as Soxhlet extraction. epa.gov Cleanup steps for soil extracts can include using aminopropyl SPE columns followed by microsilica columns, or further cleanup with gel permeation chromatography (GPC), solid-phase cartridges, silica gel, Florisil, or alumina chromatography. epa.gov The QuEChERS method, with modifications for low-moisture matrices like soil, has also been applied for pesticide extraction, often involving the addition of water prior to extraction with acetonitrile and a partitioning step with salts like magnesium sulfate (B86663) and sodium acetate (B1210297). nih.govmdpi.com Some QuEChERS methods for soil analysis have shown satisfactory results without a dedicated cleanup step. mdpi.com

For aqueous samples, extraction with methylene chloride using separatory funnel extraction or continuous liquid/liquid extraction has been described. epa.gov Extracts from aqueous samples may also undergo cleanup using aminopropyl SPE and microsilica columns. epa.gov

Biological Samples (e.g., Animal Tissues, Human Serum, Urine)

Analyzing pesticide residues in biological samples presents unique challenges due to the complex matrix composition. For animal tissues, such as liver, extraction methods can involve homogenization with an alcohol/water mixture or chloroform/acetone followed by centrifugation. landcareresearch.co.nzepa.gov Cleanup procedures for tissue extracts may include ion exchange columns, silica cartridges, or gel permeation chromatography (GPC). landcareresearch.co.nzepa.gov Lipid content in tissue can interfere with analysis and may require specific removal steps like GPC. epa.gov

For human serum and urine, extraction procedures have been developed for pesticide analysis. Mixing serum or whole blood with acetone and centrifuging has been used, with the supernatant injected directly into a gas chromatograph for high exposure levels. epa.gov For lower levels, the acetone supernatant can be concentrated and subjected to column cleanup using silica gel. epa.gov The QuEChERS approach, involving extraction with acetonitrile and a salting-out step with magnesium sulfate and sodium acetate or sodium chloride, has been found suitable for extracting analytes from human serum and urine. researchgate.net Lyophilization of urine samples followed by extraction with dichloromethane (B109758) has also been employed for the analysis of certain organophosphorus pesticides and their metabolites. nih.govnih.gov

Chromatographic Techniques

Chromatographic techniques are essential for separating this compound and its metabolites from other compounds in the cleaned extracts before detection and quantification.

Gas Chromatography (GC) with Various Detectors (e.g., Electron Capture, Flame Photometric, Flame Ionization)

Gas chromatography (GC) is a widely used technique for the analysis of this compound and its metabolites, particularly when coupled with selective detectors. The flame photometric detector (FPD), equipped with a phosphorus filter, has been used for the determination of this compound, mecarboxon, diethoate, and diethoxon in cottonseed extracts. oup.comoup.com The FPD is tailored for sulfur and phosphorus compounds, making it suitable for organophosphate pesticides like this compound. iltusa.comshimadzu.com

Other GC detectors are also relevant in pesticide analysis and could potentially be applied to this compound depending on the specific analytical requirements and matrix. The electron capture detector (ECD) is highly sensitive to halogenated compounds and other electronegative species and is used for detecting pesticides at trace levels. iltusa.comshimadzu.comscioninstruments.com The flame ionization detector (FID) is a common GC detector that measures organic compounds by ionizing them in a hydrogen flame and is known for its robustness and broad applicability. iltusa.comshimadzu.comscioninstruments.com The nitrogen-phosphorus detector (NPD) is similar to the FID but is specifically designed to selectively detect nitrogen and phosphorus-containing compounds. iltusa.comchromatographytoday.com Multidetector systems in GC, where the column effluent is split between multiple detectors, can provide complementary information and enhance the confidence in identification and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used in pesticide analysis, including carbamates. HPLC is particularly useful for compounds that are less volatile or thermally labile, which might be problematic for GC. While specific applications of HPLC solely for this compound in the provided search results are limited, HPLC is widely used for the analysis of N-methylcarbamate pesticides. researchgate.netepa.gov

HPLC methods for carbamates often involve reversed-phase columns, such as C18 columns, with mobile phases consisting of mixtures of water and organic solvents like methanol (B129727) or acetonitrile. researchgate.netepa.gov Detection of carbamates by HPLC can involve UV detection, fluorescence detection (often after post-column hydrolysis and derivatization), or mass spectrometry (MS). researchgate.netepa.govacs.org HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for multi-residue pesticide analysis in complex matrices, offering advantages in terms of selectivity and the ability to analyze a wide range of pesticides in a single run. thermofisher.comacs.orgnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry plays a significant role in the analysis of this compound and its metabolites due to its ability to provide structural information and high sensitivity.

GC-MS for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of this compound. GC separates the components of a sample, and the MS detector provides mass spectral data that can be used to identify and quantify the eluting compounds. GC with a flame ionization detector (FID) or a phosphorus-specific detector has been employed for the analysis of this compound in formulations and residues in plant tissue and olive oil. nih.gov A gas chromatographic method utilizing a flame photometric detector (FPD) set at 525 nm has also been described for determining residues of this compound and its metabolites mecarboxon, diethoate, and diethoxon in cottonseeds. wikipedia.orgherts.ac.uk This method involves Soxhlet extraction with chloroform, followed by cleanup steps using solvent partitioning and silica gel or alumina columns before GC determination. wikipedia.orgherts.ac.uk GC-MS can be used for target analysis, and interactive deconvolution software can aid in identifying and quantifying target compounds at trace levels in complex matrices by deconvoluting the spectral fingerprint from noise. nih.gov

LC-MS/MS for Enhanced Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the analysis of this compound and other pesticides, particularly more polar compounds. This technique is capable of simultaneous multi-residue analysis of a large number of pesticides. LC-MS/MS methods often involve sample extraction, such as using acetonitrile, followed by cleanup procedures like solid-phase extraction (SPE). The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor and product ion transitions for the target analytes. For identification in LC-MS/MS analysis, the acquisition of two SRM transitions, along with retention time matching and compliance of the SRM ratio, is often used according to guidelines. This compound is included in pesticide MRM libraries used for LC-MS/MS analysis.

Spectrophotometric and Other Detection Methods

Besides chromatographic methods coupled with MS, spectrophotometric and other detection techniques have been explored for this compound analysis. A spectrophotometric method for determining this compound in the atmosphere has been reported. nih.gov While specific details on the this compound spectrophotometric method from this source are limited, spectrophotometric assays have been developed for other organophosphorus insecticides like methamidophos (B33315). These methods can involve reactions that produce a colored product quantifiable by spectrophotometry. Thin-layer chromatography (TLC) has also been used for the classification and identification of pesticides, including this compound. nih.gov

Validation of Analytical Methods: Linearity, Precision, Accuracy, Selectivity, Recovery, and Matrix Effects

Validation of analytical methods is essential to ensure that the results are consistent, reliable, and accurate, and that the method is suitable for its intended purpose. Key parameters evaluated during method validation include linearity, precision, accuracy, specificity or selectivity, recovery, limit of detection (LOD), limit of quantification (LOQ), range, and matrix effects.

Linearity and Range: Linearity is the ability of a method to yield results directly proportional to the analyte concentration within a defined range. The range is the interval of concentrations for which the method demonstrates acceptable linearity, accuracy, and precision. Linearity is typically assessed using a minimum of five concentration levels. Correlation coefficients (r or R²) are commonly used to express linearity, with values typically expected to be greater than 0.99.

Precision: Precision refers to the agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. It can be evaluated at different levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). Repeatability is often assessed by analyzing a minimum number of determinations (e.g., six or nine) at specific concentration levels, and results are typically reported as percent relative standard deviation (% RSD). Acceptable RSD values are usually within specified limits.

Accuracy: Accuracy expresses the closeness of agreement between the measured value and the true or accepted reference value. It is often assessed by analyzing samples spiked with known amounts of the analyte and is reported as percent recovery. Guidelines often recommend a minimum of nine determinations over at least three concentration levels for accuracy assessment. Recoveries between 70% and 120% are often considered acceptable for pesticide residue analysis.

Selectivity/Specificity: Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities or matrix co-extractives. A specific method should ideally only yield a response for the target analyte, free from interference.

Recovery: Recovery is a measure of the efficiency of the extraction and cleanup procedures, indicating the amount of analyte recovered from the sample matrix. It is typically determined by spiking blank matrix samples with known amounts of the analyte and comparing the measured concentration to the spiked concentration.

Matrix Effects: Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization efficiency and signal response of the analyte in mass spectrometry. These effects can lead to signal suppression or enhancement and need to be evaluated during method validation, particularly for LC-MS/MS and GC-MS/MS methods. Matrix-matched calibration standards are often used to compensate for matrix effects.

Detailed research findings on method validation for multi-pesticide analysis using techniques like QuEChERS extraction coupled with GC-MS/MS and LC-MS/MS have shown good linearity with correlation coefficients typically above 0.99, satisfactory recoveries within the range of 70-120%, and acceptable precision (RSD values).

Here is an example of validation data for a multi-pesticide method that included this compound, showing linearity and recovery:

Parameter Value (this compound) Source
Linearity (R²) 0.999
Recovery (%) 92.8

Another study on the GC determination of this compound and its metabolites in cottonseeds reported average recoveries for this compound ranging from 80% to 88% for samples fortified at levels between 0.03 and 1.0 ppm. herts.ac.uk

Analyte Fortification Range (ppm) Average Recovery (%) Source
This compound 0.03 - 1.0 80 - 88 herts.ac.uk
Mecarboxon 0.05 - 1.0 81 - 88 herts.ac.uk
Diethoate 0.05 - 1.0 84 - 92 herts.ac.uk
Diethoxon 0.05 - 1.0 90 - 92 herts.ac.uk

Validation ensures that analytical methods are fit for their intended purpose, providing reliable data for the determination of this compound and its metabolites in various sample types.

Risk Assessment and Regulatory Science of Mecarbam

Environmental Risk Assessment Frameworks

Environmental risk assessment frameworks for pesticides aim to understand and quantify the potential impact of these substances on various environmental compartments, including soil, water, air, and non-target organisms. This involves evaluating the pesticide's persistence, mobility, and toxicity in these different media.

Application of Risk Indicators (e.g., EIQ, THP, PERI)

Other indicators mentioned in the context of pesticide risk assessment include the Total Hazard Potential (THP) and the Potential Environmental Risk Indicator (PERI). These indicators also aim to provide a relative measure of risk based on different parameters and weighting systems, although the specific methodologies and components can vary. sci-hub.se While the search results mention these indicators in the context of pesticide evaluation, specific applications or calculated values for Mecarbam using EIQ, THP, or PERI were not explicitly found within the provided snippets. However, the general principle of using such indicators for comparative environmental risk assessment of pesticides is well-established. sci-hub.se

Exposure Modeling in Environmental Compartments

Exposure modeling is a crucial step in environmental risk assessment, aiming to estimate the concentration of a pesticide in different environmental compartments following its application. Models such as PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System) are used to simulate pesticide transport and fate in agricultural fields and surface water bodies, respectively. epa.gov These models consider factors such as application rates, meteorological data, soil properties, and pesticide characteristics (e.g., hydrolysis half-life, solubility, adsorption) to estimate predicted environmental concentrations (PECs). epa.govnih.gov

While the provided search results discuss the use of such models for pesticides like methidathion (B32985), specific modeling data for this compound's exposure in environmental compartments were not detailed. However, the principles of using these models to estimate concentrations in water bodies through runoff and erosion are applicable to understanding the potential environmental exposure pathways of this compound. epa.gov this compound's properties, such as its solubility in water (0.1 g/100ml at 21 °C), would be inputs for such models. nih.gov Studies have detected this compound residues in soil samples, indicating its presence in this environmental compartment. ijrpr.com

Human Health Risk Assessment

Human health risk assessment for this compound involves evaluating the potential for adverse health effects in individuals exposed through various routes, including occupational, dietary, and potentially environmental pathways.

Occupational Exposure Assessments

Occupational exposure assessments evaluate the potential exposure of workers who manufacture, formulate, or apply pesticides, as well as those who re-enter treated areas. These assessments consider the duration and intensity of exposure, the type of activity, and the use of personal protective equipment. For organophosphate pesticides, which can cause cholinesterase inhibition, occupational exposure is a significant concern. epa.gov While general information on occupational exposure assessment frameworks for pesticides exists, including the consideration of cholinesterase inhibition epa.gov, specific detailed occupational exposure assessments or quantitative data for this compound were not found in the provided snippets. However, the principle of assessing risks to workers based on potential exposure during handling and application is a standard part of the regulatory process for pesticides. epa.gov

Dietary Exposure and Residue Levels

Dietary exposure assessment estimates the amount of pesticide residues individuals may ingest through their diet. This involves analyzing pesticide residue levels in food commodities and combining this data with food consumption patterns of different population groups. mdpi.comeuropa.eu Regulatory bodies set Maximum Residue Levels (MRLs) for pesticides in various food products to ensure that dietary exposure remains within acceptable limits. mdpi.com

Studies have detected this compound residues in food products. For instance, a study in the Region of Murcia in 1985-1986 calculated the daily ingestion of this compound as 2290 ng/person, primarily from citrus fruits. nih.gov this compound was also detected in food samples collected in the USA during 1988-1989 and in subsequent FDA pesticide residue monitoring programs. nih.gov Residue levels in oranges have been reported, with residues in the peel being higher than in the flesh. inchem.orginchem.org Studies on treated oranges showed residues up to about 10 mg/kg in the peel at recommended pre-harvest intervals. inchem.org In grapefruit, maximum residues were found in the peel (2.4 mg/kg) compared to the pulp (<0.01 mg/kg) and whole fruit (0.8 mg/kg) six days after treatment. inchem.org Processing can affect residue levels; for example, making marmalade from treated oranges resulted in a significant loss of this compound residues. inchem.org

Data on this compound residue levels in grapes have also been reported, showing varying concentrations depending on the application rate and time since application. inchem.org

Here is a summary of some reported this compound residue data:

CommodityApplication Rate (%)Days After TreatmentResidue Level (mg/kg)CompartmentReference
OrangesNot specified200.05Leaves nih.gov
OrangesNot specified14-30Up to ~10Peel inchem.org
OrangesNot specified~90Up to ~5Peel inchem.org
OrangesNot specifiedField-treated2.4Whole fruit inchem.org
OrangesNot specifiedField-treated10.7Peel inchem.org
Grapefruit0.0562.4Peel inchem.org
Grapefruit0.056<0.01Pulp inchem.org
Grapefruit0.0560.8Whole fruit inchem.org
Grapefruit0.05340.5Peel inchem.org
Grapefruit0.0534<0.01Pulp inchem.org
Grapefruit0.05340.16Whole fruit inchem.org
Grapes0.045Not specifiedSee Table 1 in Ref.Not specified inchem.org
Grapes0.068Not specifiedSee Table 1 in Ref.Not specified inchem.org

Note: Table 1 in Reference inchem.org provides specific residue levels for grapes at different time points and application rates.

Dietary risk assessments compare estimated dietary exposure to health-based guidance values, such as the Acceptable Daily Intake (ADI). mdpi.comeuropa.eu Studies on other pesticides have shown that while individual pesticide exposure estimates may be below established chronic reference doses, cumulative exposure to multiple pesticides can be a consideration. researchgate.netepa.gov

Biomonitoring Studies in Exposed Populations

Biomonitoring studies involve measuring the levels of a pesticide or its metabolites in biological samples (e.g., urine, blood) from individuals to assess their internal exposure. These studies can provide valuable information on actual exposure levels in different populations, including those with potential occupational or dietary exposure. While the search results mention biomonitoring in the context of assessing exposure to pesticides researchgate.net, specific biomonitoring studies focused on this compound in exposed human populations were not detailed in the provided snippets. However, for cholinesterase-inhibiting pesticides like this compound, monitoring cholinesterase activity in exposed individuals is a relevant aspect of health surveillance. nih.gov

International Regulatory Status and Guidelines

This compound, an organothiophosphate insecticide and acaricide, has faced significant restrictions and bans internationally due to its hazardous properties. It is classified as an acetylcholinesterase inhibitor nih.gov.

In the European Union, this compound is not an approved active substance under EC Regulation 1107/2009, which governs the placing of plant protection products on the market. Its inclusion in the EU database is noted, but its approval status is "Not approved," and the date for its inclusion expiry has passed herts.ac.uk. This regulation emphasizes taking intrinsic hazards into account, stipulating that substances proven to be carcinogenic, mutagenic, toxic for reproduction, and endocrine disruptors shall not be authorized pan-international.orgpan-uk.org.

Several international lists and regulations highlight this compound's hazardous nature. It is included in the PAN International List of Highly Hazardous Pesticides (HHPs), a list intended for progressive banning pan-international.orgpan-uk.org. Retailers and organizations also maintain lists of restricted or banned pesticides, with this compound appearing on lists such as Tesco's list of banned highly hazardous pesticides tescoplc.com.

International guidelines for the transport of hazardous materials, such as the International Air Transport Association (IATA) Dangerous Goods Regulations and the International Maritime Dangerous Goods Code, include this compound nih.gov. It is classified under UN Hazard Class 6.1 (Toxic substances) and UN Pack Group II (Substances presenting medium danger) nih.govinchem.org.

Regulatory bodies and international organizations have evaluated this compound. The World Health Organization (WHO) has included this compound in evaluations of pesticide residues in food inchem.org. While a temporary acceptable daily intake (ADI) for humans was estimated in the past, the current regulatory landscape reflects a move away from its approval inchem.org.

The classification and labelling of this compound under systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as implemented in the EU (Regulation 1272/2008/EC), reflect its toxicity. It is classified as fatal if swallowed, toxic in contact with skin or if inhaled, and very toxic to aquatic life inchem.orghpc-standards.com.

The regulatory status of this compound across different countries is not uniformly documented in the search results, but its absence from approval lists in major regulatory blocs like the EU and its inclusion in lists of highly hazardous pesticides by international networks suggest a widespread trend towards restriction or prohibition. Past national Maximum Residue Limits (MRLs) for this compound in certain commodities were reported to the Joint Meeting on Pesticide Residues (JMPR) in 1980 for countries like Belgium, the Netherlands, and South Africa inchem.org. However, the current status in these specific countries would require updated information.

Case Studies of this compound-Related Environmental Incidents or Health Impacts

Specific, detailed case studies directly linking this compound to environmental incidents or health impacts in the provided search results are limited. However, information regarding the broader class of organophosphate and carbamate (B1207046) pesticides, to which this compound belongs, provides context for potential impacts.

Organophosphate and carbamate insecticides, including this compound, are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function nih.govinchem.orgwho.int. This mechanism is the basis for their insecticidal activity but also underlies their toxicity to non-target organisms, including humans and wildlife who.int.

While no specific large-scale environmental disaster directly attributed solely to this compound was found in the search results, the Bhopal Gas Leak in 1984, a major industrial accident involving the release of methyl isocyanate (MIC) used in the production of carbamate pesticides, serves as a stark example of the potential for catastrophic environmental and health impacts associated with the production and handling of chemicals in this class . Although not a this compound incident, it highlights the severe consequences that can arise from failures in the lifecycle of related compounds.

Studies on carbamate pesticides in general indicate potential environmental persistence and toxicity to aquatic life inchem.orgwho.int. This compound is explicitly described as very toxic to aquatic organisms inchem.org. The substance can enter the environment under normal use, and great care is advised to avoid additional release inchem.org.

Regarding health impacts, occupational over-exposure to carbamate insecticides is a known cause of poisoning in humans, characterized by cholinergic symptoms due to cholinesterase inhibition who.int. While general symptoms of organophosphorus pesticide poisoning are described, specific case studies detailing this compound poisoning incidents were not prominently featured in the search results inchem.org. However, the classification of this compound as fatal if swallowed and toxic in contact with skin or if inhaled underscores its potential for severe health effects inchem.orghpc-standards.com.

Research on pesticide exposure and health risks often focuses on cumulative exposure to multiple pesticides or the impacts of pesticide use in agricultural communities aaqr.orgresearchgate.net. Studies have indicated higher concentrations of pesticide metabolites in the urine of children from farmworker households compared to those from non-farmworker households, highlighting potential exposure risks in agricultural settings aaqr.org. The vulnerability of children to pesticide exposure and potential links to cognitive development issues have also been raised as concerns regarding pesticide use in general researchgate.net.

While the provided search results offer limited specific case studies for this compound, the regulatory status and the known toxicological properties of this compound and the broader class of organophosphate and carbamate pesticides indicate significant potential for environmental and health impacts if not handled and regulated appropriately. The international move towards banning or severely restricting this compound reflects a recognition of these potential risks.

Q & A

Q. What are the key chemical identifiers and structural properties of Mecarbam critical for experimental design?

this compound (CAS 2595-54-2; molecular formula C₁₀H₂₀NO₅PS₂) is an organophosphate insecticide/acaricide. Its synthesis involves reactions between chloracetyl chloride, methylamine, diethyl dithiophosphoric acid, and ethyl chloroformate . Researchers must verify its identity via spectroscopic methods (e.g., NMR, IR) and purity through HPLC or GC-MS, referencing primary literature for known compounds and providing full characterization data for novel derivatives .

Q. What standardized analytical methods are recommended for detecting this compound residues in agricultural samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for residue analysis in grains. Validate methods using spiked samples to ensure recovery rates (70–120%) and limit of detection (LOD) ≤0.01 mg/kg, adhering to EU pesticide monitoring guidelines . Include calibration curves with R² ≥0.99 and use internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. How to design a controlled study to assess this compound’s environmental persistence in soil?

Conduct microcosm experiments under controlled humidity (60–80%) and temperature (20–25°C). Measure degradation kinetics using first-order models, with periodic sampling (0, 7, 14, 30 days). Analyze metabolites (e.g., oxon derivatives) via LC-MS/MS and compare degradation rates across soil types (sandy vs. clay) .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s toxicity across species?

Contradictions may arise from species-specific metabolic pathways or assay variability. Apply transcriptomic profiling (RNA-seq) to identify differentially expressed detoxification genes (e.g., cytochrome P450s) in non-target organisms. Validate findings with in vitro enzyme inhibition assays and cross-reference with existing toxicogenomic databases .

Q. What methodological approaches optimize this compound synthesis for higher yield and reduced byproducts?

Redesign reaction conditions using Design of Experiments (DoE). Vary parameters (temperature, molar ratios, catalyst loading) and analyze outcomes via response surface methodology. Prioritize steps with high impurity formation (e.g., incomplete dechlorination) and optimize purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How to investigate this compound’s mode of action at the molecular level?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.